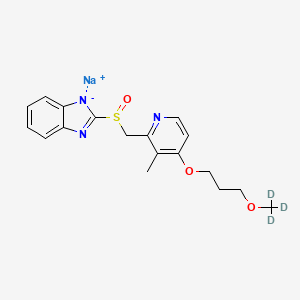

Rabeprazole-d3 Sodium Salt

Description

Properties

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Characterization of Rabeprazole D3 Sodium Salt

Elucidation of Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Rabeprazole-d3 sodium salt involves the preparation of deuterated precursors followed by a series of reactions to construct the final molecule. The introduction of deuterium is a key step, often achieved through the use of deuterated reagents. nih.gov

Chemical Synthesis of this compound Precursors

The synthesis of Rabeprazole (B1678785) typically begins with the preparation of two key intermediates: a substituted pyridine (B92270) derivative and 2-mercaptobenzimidazole (B194830). asianjpr.comneliti.com For the deuterated analog, the deuterium atoms are commonly introduced into the methoxypropoxy side chain of the pyridine ring.

A common strategy involves starting with a deuterated version of 3-methoxypropanol, specifically 3-methoxy-d3-propanol. This deuterated alcohol can be prepared using deuterated methanol (B129727) (CD3OD). nih.gov The deuterated alcohol is then reacted with a suitable pyridine precursor, such as 2-chloromethyl-3-methyl-4-chloropyridine N-oxide, to form the deuterated ether linkage. asianjpr.com

The general synthetic route can be summarized as follows:

Preparation of the deuterated pyridine intermediate: 2,3-dimethyl-4-chloropyridine N-oxide is reacted with 3-methoxy-d3-propanol in the presence of a base like potassium hydroxide (B78521) to yield 4-(3-methoxy-d3-propoxy)-2,3-dimethylpyridine N-oxide. asianjpr.com

Activation of the methyl group: The N-oxide is then treated with an activating agent, such as acetic anhydride (B1165640) or p-toluenesulfonyl chloride, to facilitate the subsequent reaction. asianjpr.com

Condensation with 2-mercaptobenzimidazole: The activated deuterated pyridine intermediate is condensed with 2-mercaptobenzimidazole to form the thioether precursor, Rabeprazole-d3 sulfide (B99878). asianjpr.com

Oxidation to the sulfoxide (B87167): The final step in forming the rabeprazole core structure is the oxidation of the thioether to a sulfoxide. This is a critical step where chirality is introduced. neliti.com

Salt formation: The resulting Rabeprazole-d3 is then treated with a sodium source, such as sodium hydroxide, to form the final this compound. google.comgoogle.com

Stereochemical Considerations in Deuterated Rabeprazole Synthesis (e.g., (R)- and (S)-enantiomers)

Rabeprazole possesses a chiral center at the sulfur atom of the sulfoxide group, existing as (R)- and (S)-enantiomers. nih.gov The oxidation of the prochiral sulfide to the sulfoxide is a key step that determines the stereochemical outcome.

The synthesis of specific enantiomers, such as (R)-Rabeprazole-d3 Sodium Salt or (S)-Rabeprazole-d3 Sodium Salt, requires a stereoselective oxidation method. lgcstandards.comlgcstandards.com Chiral catalysts or reagents are employed to direct the oxidation to favor the formation of one enantiomer over the other. google.com Biocatalytic methods, using enzymes like ene reductases, have also been explored for enantioselective sulfoxidation. cuni.cz

Certificates of analysis for commercially available (R)- and (S)-Rabeprazole-d3 Sodium Salt confirm the existence and synthesis of these specific stereoisomers. lgcstandards.comlgcstandards.com The separation and analysis of these enantiomers are crucial and can be achieved using chiral high-performance liquid chromatography (chiral HPLC). nih.gov

Isotopic Purity Determination and Enrichment Analysis

Ensuring the high isotopic purity of this compound is paramount for its use as an internal standard. Two primary analytical techniques are employed for this purpose: mass spectrometry and nuclear magnetic resonance spectroscopy. cymitquimica.com

Mass Spectrometric Techniques for Deuterium Content Verification

Mass spectrometry (MS) is a fundamental technique for determining the isotopic purity and deuterium content of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, the degree of deuterium incorporation can be precisely measured.

In the analysis of Rabeprazole-d3, the mass spectrum will show a distribution of isotopic peaks. The most abundant peak should correspond to the molecule containing three deuterium atoms (d3). The presence and relative intensity of peaks corresponding to molecules with fewer deuterium atoms (d0, d1, d2) are used to calculate the isotopic purity. lgcstandards.com For instance, a certificate of analysis for (S)-Rabeprazole-d3 Sodium Salt reported an isotopic purity of 99.7%, with the following distribution: d0 = 0.15%, d1 = 0.05%, d2 = 0.31%, and d3 = 99.49%. lgcstandards.com Similarly, (R)-Rabeprazole-d3 Sodium Salt was reported to have an isotopic purity of 99.9%. lgcstandards.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for the quantitative analysis of rabeprazole enantiomers in biological samples, where the deuterated standard is essential for accurate measurement. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Isotopic Distribution Profiling

¹H NMR (proton NMR) is used to confirm the absence of protons at the deuterated positions. In the ¹H NMR spectrum of Rabeprazole-d3, the signals corresponding to the protons on the methoxy (B1213986) group should be significantly reduced or absent, confirming successful deuteration at that site. Furthermore, techniques like ²H NMR (deuterium NMR) can be used to directly observe the deuterium signals and confirm their location and stereochemistry. polimi.it Certificates of analysis for both (R)- and (S)-Rabeprazole-d3 Sodium Salt confirm that the structure conforms to NMR analysis. lgcstandards.comlgcstandards.com

Advanced Analytical Methodologies Employing Rabeprazole D3 Sodium Salt

High-Sensitivity Quantification using LC-MS/MS as an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity. In the quantification of rabeprazole (B1678785), employing Rabeprazole-d3 Sodium Salt as an internal standard (IS) is a key strategy to correct for variations in sample preparation and instrument response. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thereby improving the accuracy and precision of the measurement. wuxiapptec.commyadlm.org

Optimization of Chromatographic Separation Parameters

Achieving optimal chromatographic separation is fundamental to a successful LC-MS/MS analysis, as it ensures that the analyte and internal standard are well-resolved from other matrix components, minimizing potential interference.

The choice of the stationary phase is critical for effective separation. For the analysis of rabeprazole and its deuterated internal standard, reversed-phase columns are predominantly used. Several studies have demonstrated successful separation using various C18 columns. scispace.comresearchgate.netresearchgate.net For instance, an Ascentis® Express C18 column (50 mm × 4.6 mm, 2.7 μm) has been utilized for the rapid analysis of rabeprazole. researchgate.netresearchgate.net Other research has employed different C18 columns, including Waters Symmetry and Shiseido UG120, highlighting the versatility of this stationary phase. scispace.comresearchgate.net In addition to standard C18 columns, chiral stationary phases like Chiral-AGP and Chiralpak IC have been used for the stereoselective analysis of rabeprazole enantiomers, which is crucial as the R-(+)-enantiomer, dexrabeprazole (B173243), is also therapeutically active. nih.gov

The mobile phase composition is tailored to achieve efficient elution and optimal ionization. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, typically acetonitrile (B52724), and an aqueous buffer. dovepress.comrsc.org The buffer is often an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with the pH adjusted to ensure the stability and ionization of rabeprazole. scispace.comrsc.org For example, a mobile phase consisting of 10 mM ammonium acetate with 0.2% acetic acid and acetonitrile (35:65, v/v) has been successfully used. nih.gov Another study utilized an isocratic mobile phase of 40% 10 mM ammonium acetate and 60% acetonitrile. researchgate.netresearchgate.net The pH of the mobile phase is a key parameter, as rabeprazole is known to be unstable in acidic conditions. researchgate.net

Table 1: Examples of Chromatographic Conditions for Rabeprazole Analysis

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm) | 40% 10 mM ammonium acetate, 60% acetonitrile (isocratic) | researchgate.netresearchgate.net |

| Chiralpak IC (4.6 mm × 150 mm, 5 μm) | 10 mM ammonium acetate with 0.2% acetic acid-acetonitrile (35:65, v/v) | nih.gov |

| Waters Symmetry C18 | 5 mM ammonium acetate (pH 7.4)/acetonitrile/methanol (B129727) (45/20/35, v/v) | scispace.comnih.gov |

| Tracer Excel 120 ODS-A | 10 mM phosphate buffer (pH 7.3)/acetonitrile (53/47, v/v) | semanticscholar.org |

The flow rate of the mobile phase is optimized to ensure sharp peaks and a reasonable run time. Typical flow rates for rabeprazole analysis range from 0.700 mL/min to 1.0 mL/min. researchgate.netresearchgate.netsemanticscholar.org The elution profile, whether isocratic or gradient, is selected based on the complexity of the sample and the need to separate the analyte from potential interferences. Isocratic elution offers simplicity and robustness, while gradient elution provides better resolution for more complex samples. researchgate.netresearchgate.netsemanticscholar.org For instance, a rapid analysis with a total run time of under 10 minutes has been achieved using an isocratic flow. semanticscholar.org

Stationary Phase Selection and Mobile Phase Composition

Mass Spectrometric Detection: Ionization Techniques and Multiple Reaction Monitoring (MRM)

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalytical applications. Electrospray ionization (ESI) is a commonly used ionization technique for rabeprazole and its analogs, typically operated in the positive ion mode to generate protonated molecular ions [M+H]⁺. researchgate.netresearchgate.netdovepress.com

The cornerstone of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM). This technique involves selecting a specific precursor ion (the molecular ion of the analyte or internal standard) and then monitoring a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell of the mass spectrometer. This process significantly enhances the selectivity of the analysis by filtering out background noise.

For rabeprazole, the MRM transition of m/z 360.2 → 242.1 is frequently monitored. dovepress.com When using this compound as the internal standard, a distinct MRM transition is monitored to differentiate it from the unlabeled analyte. For the d3-labeled R-enantiomer of rabeprazole (dexrabeprazole-d3), the transition m/z 363.00 → 245.20 has been reported. This mass shift of +3 Da for the precursor ion and the corresponding shift in the product ion ensures that there is no cross-talk between the analyte and the internal standard channels.

Table 2: MRM Transitions for Rabeprazole and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Rabeprazole | 360.2 | 242.1 | Positive ESI | dovepress.com |

| Dexrabeprazole-d3 | 363.00 | 245.20 | Positive ESI | |

| ¹³C-D3-Rabeprazole | Not explicitly stated, but used as IS | Positive ESI | researchgate.netresearchgate.net |

Robust Method Validation Framework for Deuterated Internal Standards

A rigorous method validation is essential to ensure the reliability of a bioanalytical method. When using a deuterated internal standard like this compound, specific attention is paid to assessing potential matrix effects and optimizing sample preparation to minimize them.

Assessment of Matrix Effects and Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS. myadlm.orgresearchgate.net The use of a stable isotope-labeled internal standard is the preferred approach to compensate for these effects, as it is assumed that the analyte and the internal standard will be equally affected. wuxiapptec.com However, this assumption must be thoroughly validated.

The assessment of matrix effects typically involves comparing the response of the analyte in a neat solution to its response in a sample prepared from a blank biological matrix. Any significant difference indicates the presence of matrix effects. Validation guidelines from regulatory bodies provide a framework for these assessments. japsonline.com Studies have shown that for rabeprazole, with appropriate sample cleanup and chromatographic separation, matrix effects can be minimized to an acceptable level. nih.govdovepress.com

Sample preparation is a critical step in reducing matrix effects and ensuring the cleanliness of the sample injected into the LC-MS/MS system. Two common techniques for rabeprazole analysis are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a sample purification technique based on the differential solubility of the analyte in two immiscible liquids. For rabeprazole, LLE has been successfully performed using various organic solvents. One study reported the use of a mixture of n-hexane and tert-butyl methyl ether (55:45) for extraction from plasma. researchgate.net Another method utilized diethyl ether and dichloromethane (B109758) (70:30, v/v). scispace.com The pH of the aqueous phase is often adjusted to ensure that rabeprazole is in its unionized form, facilitating its transfer into the organic solvent. researchgate.net

Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. For rabeprazole analysis, SPE cartridges such as the Oasis HLB have been shown to provide high and reproducible recovery (>91.8%) from plasma. nih.gov Another study utilized Waters Oasis SPE cartridges for the extraction of rabeprazole from human plasma. researchgate.netnih.gov

The choice between LLE and SPE depends on factors such as the required level of cleanliness, sample throughput, and cost. Both methods have been proven effective in preparing plasma samples for the high-sensitivity quantification of rabeprazole using a deuterated internal standard. researchgate.netnih.gov A highly sensitive method using ¹³C-D3-Rabeprazole as an internal standard reported a consistent recovery of around 70% using LLE. researchgate.netresearchgate.net

Evaluation of Analytical Precision, Accuracy, and Linearity Range

The validation of analytical methods is fundamental to ensuring reliable and reproducible results. For methods employing this compound as an internal standard, precision, accuracy, and linearity are key performance characteristics.

Precision is typically expressed as the relative standard deviation (%RSD) of replicate measurements. In a highly sensitive ultra-fast LC-MS/MS bioanalytical method using ¹³C-D3-Rabeprazole as an internal standard, the intra-day and inter-day precision was reported to be less than 10%. researchgate.net Another HPLC method for quantifying rabeprazole in human plasma demonstrated within-batch and between-batch precision of 2.2-7.3% and 2.4-7.2%, respectively. researchgate.net

Accuracy reflects the closeness of a measured value to a true or accepted value. It is often reported as percent bias or percent recovery. For the aforementioned LC-MS/MS method, accuracy was within -3.33% to 10.00%. researchgate.net The HPLC method showed a between- and within-batch bias of -1.7% to 2.6% and -2.6% to 2.1%, respectively. researchgate.net In a separate study, the accuracy of a method for determining rabeprazole and its impurities was evaluated by spiking known quantities of impurities into a sample, with percentage recoveries ranging from 92.0% to 109.1%. nih.gov

Linearity establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A highly linear relationship is crucial for accurate quantification.

Table 1: Summary of Analytical Method Validation Parameters

| Parameter | LC-MS/MS Method researchgate.net | HPLC-UV Method researchgate.net | HPLC Impurity Method nih.gov |

|---|---|---|---|

| Linearity Range | 0.1 - 150 ng/mL | 20 - 1000 ng/mL | LOQ - 2.00 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | Not specified, but established | > 0.998 |

| Intra-day/Within-batch Precision (%RSD) | < 10% | 2.2 - 7.3% | Not specified |

| Inter-day/Between-batch Precision (%RSD) | < 10% | 2.4 - 7.2% | Not specified |

| Accuracy (% Bias / % Recovery) | -3.33% to 10.00% | -2.6% to 2.6% | 92.0% - 109.1% |

Determination of Lower Limits of Quantitation (LLOQ) and Detection (LLOD)

The sensitivity of an analytical method is defined by its Lower Limit of Detection (LLOD) and Lower Limit of Quantitation (LLOQ). The LLOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In methods utilizing this compound as an internal standard, these limits are critical for applications such as pharmacokinetic studies where drug concentrations can be very low.

An ultra-fast LC-MS/MS method for rabeprazole in human plasma established an LLOQ of 0.1 ng/mL, a sensitivity sufficient for various clinical studies. researchgate.net

An HPLC method with UV detection reported a higher LLOQ of 20 ng/mL. researchgate.net

A stability-indicating RP-HPLC method for rabeprazole and mosapride (B1662829) citrate (B86180) determined the LOD and LOQ for rabeprazole sodium to be 0.435 µg/ml and 1.319 µg/ml, respectively. innovareacademics.ininnovareacademics.in

Table 2: Reported Detection and Quantitation Limits for Rabeprazole Analysis

| Method Type | LLOQ | LLOD | Reference |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Not Reported | researchgate.net |

| HPLC-UV | 20 ng/mL | Not Reported | researchgate.net |

| RP-HPLC | 1.319 µg/mL | 0.435 µg/mL | innovareacademics.ininnovareacademics.in |

Stability Assessment of this compound in Analytical Samples

The stability of both the analyte and the internal standard in the sample matrix under various storage and handling conditions is crucial for the reliability of an analytical method. Stability studies are performed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

For methods using this compound, stability assessments have shown excellent results. In one study, rabeprazole was found to be stable in plasma throughout the sample processing steps, including in the autosampler, and for three months when stored in a freezer. researchgate.net Another validation found that solutions of rabeprazole sodium were stable for up to 72 hours. japsonline.com Forced degradation studies, which subject the drug to stress conditions like acid, base, oxidation, and heat, are also performed to prove the stability-indicating power of a method. nih.gov Rabeprazole is known to be more stable in basic conditions and degrades rapidly in acidic environments. japsonline.comjocpr.com

Application in Pharmaceutical Impurity Profiling and Quantification

Impurity profiling is the identification, structural elucidation, and quantification of impurities in bulk drug substances and finished pharmaceutical products. The use of a deuterated internal standard like this compound is highly advantageous in these applications for ensuring accurate quantification of known and unknown impurities. researchgate.net

Development of Deuterated Impurity Reference Materials

To accurately quantify specific impurities, certified reference materials are required. The development of deuterated versions of known rabeprazole impurities serves this purpose effectively. These labeled impurity standards can be used as internal standards in chromatographic methods to quantify their corresponding non-deuterated impurities with high precision. Common impurities of rabeprazole that are candidates for deuteration include Rabeprazole Sulfide (B99878), Rabeprazole Sulfone, and Rabeprazole N-oxide. researchgate.netgoogle.com Deuterated analogs such as Rabeprazole sulfide-d4 are available as reference materials, highlighting the application of this strategy. medchemexpress.com

Chromatographic Resolution of this compound from Related Substances

A critical requirement for any chromatographic method used in impurity profiling is the ability to separate the main active pharmaceutical ingredient (API) and its internal standard from all potential impurities and degradation products. sphinxsai.com In methods using this compound, the chromatographic conditions must be optimized to achieve adequate resolution between the deuterated standard, unlabeled rabeprazole, and related substances like Rabeprazole thioether, sulfone, and N-oxide. google.com

High-performance liquid chromatography (HPLC), particularly with C18 columns, is commonly employed. google.comsphinxsai.com Method validation protocols often specify a minimum resolution factor (e.g., >1.5) between the API peak and the closest eluting impurity to ensure that the peaks are distinctly separated and can be accurately integrated. nih.govgoogle.comsphinxsai.com

Other Chromatographic Applications in Research Contexts (e.g., HPLC-UV for specific analytical methods)

While LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, HPLC with ultraviolet (UV) detection is a robust and widely used technique for other applications, such as quality control testing of pharmaceutical formulations. japsonline.comjocpr.com

Investigative Research Applications of Rabeprazole D3 Sodium Salt

Elucidating Drug Metabolism Pathways through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for unraveling the complex metabolic pathways of drugs like rabeprazole (B1678785). nih.gov Rabeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into metabolites such as desmethyl rabeprazole and rabeprazole sulfone. fda.govwikipedia.org The thioether metabolite is also a primary metabolite formed through the reduction of rabeprazole. fda.gov

Pharmacokinetic Study Methodologies Utilizing Deuterated Internal Standards for Quantification

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification in biological samples is paramount. fda.govnih.gov Rabeprazole-d3 Sodium Salt is widely used as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

An internal standard is a compound with similar chemical and physical properties to the analyte (rabeprazole) that is added at a known concentration to samples before analysis. researchgate.net Because this compound is chemically almost identical to rabeprazole, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. japsonline.com However, due to the mass difference from the deuterium atoms, it can be distinguished from the non-deuterated drug by the mass spectrometer. nih.gov This allows for the correction of variability in sample processing and instrument response, leading to highly accurate and precise quantification of rabeprazole concentrations in matrices like plasma and urine. japsonline.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis.

Table 1: Bioanalytical Method Parameters for Rabeprazole Quantification

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | Rabeprazole |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein precipitation or liquid-liquid extraction |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Research on Deuterium Isotope Effects in Biological Systems

The study of deuterium isotope effects extends beyond simply tracing metabolic pathways. nih.govnih.gov The kinetic isotope effect (KIE) can provide fundamental insights into enzyme reaction mechanisms. nih.gov A significant KIE observed during the metabolism of this compound indicates that the cleavage of the C-H bond is a rate-determining step in the enzymatic process. nih.govresearchgate.net

This information is valuable for understanding the catalytic mechanisms of enzymes like cytochrome P450. Furthermore, this research has implications for drug design. In a strategy known as "deuterium-enhanced" drug development, deuterium is intentionally incorporated at specific sites of metabolic weakness in a drug molecule. researchgate.netmedchemexpress.com This can slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure, which may allow for less frequent dosing. researchgate.net

Role in Establishing Bioanalytical Method Comparability and Traceability

In the pharmaceutical industry, especially during large, multi-center clinical trials, it is crucial to ensure that analytical results are comparable and traceable across different laboratories and over extended periods. researchgate.net The use of this compound as a common internal standard helps achieve this consistency.

By providing a constant reference point in every sample analysis, it normalizes for variations in instrumentation, reagents, and analytical procedures between different sites. This ensures that the data on rabeprazole concentrations are reliable and can be pooled and compared with confidence. This practice is essential for maintaining the integrity of clinical trial data and for regulatory submissions. The use of a well-characterized, stable isotope-labeled internal standard like this compound is a key component in establishing the robustness and reliability of bioanalytical methods.

Quality Assurance and Regulatory Considerations for Deuterated Standards

Characterization and Certification of Rabeprazole-d3 Sodium Salt Reference Materials

The reliability of any quantitative analysis heavily depends on the quality of the reference materials used. For this compound, this necessitates a comprehensive characterization and certification process to ensure its identity, purity, and isotopic enrichment.

Reference material providers typically supply a Certificate of Analysis (CoA) that details the characterization of this compound. lgcstandards.com This document is crucial for regulatory compliance and for ensuring the validity of analytical results. The characterization process involves a suite of spectroscopic and chromatographic techniques.

Key Characterization Techniques:

Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound (384.44 g/mol ) and provides information on its isotopic distribution. lgcstandards.comusbio.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the molecular structure and confirms the position of the deuterium (B1214612) labels. 1H-NMR is used to ensure that no impurities are underlying peaks of interest. sigmaaldrich.cn

High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the compound, with suppliers often stating a purity of greater than 95%. lgcstandards.com

Infrared (IR) Spectroscopy: Provides additional confirmation of the compound's identity.

The certification of a reference material like this compound should ideally be performed in compliance with internationally recognized standards such as ISO 17034. This ensures that the material's properties, including its certified value and associated uncertainty, are established through a robust and metrologically traceable process. europa.eunist.gov The certified value is often determined through a combination of analytical techniques, and the uncertainty is calculated according to guidelines like the ISO Guide 35. sigmaaldrich.cneuropa.eu

A critical aspect of characterization is the assessment of homogeneity. This is typically achieved by analyzing multiple subsamples of the material to ensure that the variation in results is not significantly different from the variation observed in repeated analyses of the same sample.

Table 1: Key Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | sodium 2-(((4-(3-methoxy-d3-propoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide | clearsynth.com |

| Molecular Formula | C18H17D3N3NaO3S | lgcstandards.comusbio.net |

| Molecular Weight | 384.44 g/mol | lgcstandards.comusbio.net |

| Unlabelled CAS Number | 117976-90-6 | clearsynth.comlgcstandards.com |

| Appearance | Pale-Yellow to Light Tan Solid | pharmaffiliates.com |

| Purity (HPLC) | >95% | lgcstandards.com |

Best Practices for Storage and Handling to Maintain Isotopic and Chemical Purity

The stability of deuterated standards is paramount to their effective use. Improper storage and handling can lead to degradation, compromising both chemical and isotopic purity.

Storage Recommendations:

Temperature: this compound should be stored at low temperatures, typically -20°C, as recommended by suppliers. lgcstandards.comusbio.net Some sources may also indicate storage at 2-8°C in a refrigerator. pharmaffiliates.compharmaffiliates.com

Inert Atmosphere: To prevent degradation, it is often recommended to store the compound under an inert atmosphere. pharmaffiliates.comfishersci.com

Protection from Light and Moisture: The material should be kept in a tightly closed container in a dry, dark area to avoid hydrolysis and photodegradation. fishersci.com Rabeprazole (B1678785) sodium, the non-deuterated form, is known to be sensitive to moisture. fishersci.com

Handling Procedures:

Equilibration: Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

Solvent Selection: To minimize degradation, non-protic solvents or those without acidic or basic by-products are recommended for preparing solutions. Acetonitrile (B52724), acetone, and dichloromethane (B109758) are examples of suitable solvents. Storing deuterated compounds in acidic or basic solutions should generally be avoided to prevent deuterium exchange. researchgate.net

In-house Stability Trials: Once a container is opened, the manufacturer's expiration date may no longer apply. It is best practice for the end-user to conduct their own in-house stability trials for opened materials. lgcstandards.com

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Source(s) |

| Storage Temperature | -20°C or 2-8°C | To slow down potential degradation processes. | pharmaffiliates.comlgcstandards.comusbio.netpharmaffiliates.com |

| Atmosphere | Inert atmosphere | To prevent oxidation and other atmospheric reactions. | pharmaffiliates.comfishersci.com |

| Container | Tightly sealed, protected from light | To prevent degradation from moisture and light. | fishersci.com |

| Handling | Equilibrate to room temperature before opening | To prevent condensation and moisture contamination. | |

| Solvent for Solutions | Non-protic, neutral solvents | To maintain isotopic and chemical stability. | researchgate.net |

Inter-Laboratory Studies and Standardization of Deuterated Analytical Methods

The use of deuterated standards like this compound is integral to the development and validation of robust analytical methods. Inter-laboratory studies play a crucial role in assessing the reproducibility and transferability of these methods.

Deuterated internal standards are considered ideal for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they exhibit similar physical and chemical properties to the analyte, including extraction recovery, ionization response, and chromatographic retention time. researchgate.net This co-elution helps to compensate for matrix effects and variations in the analytical process. clearsynth.comtexilajournal.com

Method Validation:

Analytical methods using this compound as an internal standard must undergo rigorous validation to ensure they are fit for purpose. clearsynth.com Validation parameters typically include:

Specificity and Selectivity: The method must be able to differentiate the analyte from the internal standard and other matrix components.

Linearity and Range: The response of the method should be proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: The method should provide results that are close to the true value and are reproducible. nih.gov

Stability: The stability of the analyte and internal standard in the sample matrix and in prepared solutions must be evaluated under various conditions. gtfch.org

Inter-laboratory Studies:

Establish the reproducibility of the analytical method. nih.gov

Identify potential sources of bias or error.

Develop best practice guidelines for the analytical procedure. nih.gov

Ensure that results from different laboratories are comparable. texilajournal.com

While specific inter-laboratory studies for this compound are not widely published, the principles of such studies for methods using deuterated standards are well-established. researchgate.netd-nb.inforesearchgate.net The goal is to ensure that the use of this critical reference material leads to consistent and reliable analytical data across different testing facilities, which is a fundamental requirement in the regulated pharmaceutical industry.

Emerging Research Directions and Future Perspectives

Integration of Deuterated Analogs in Advanced Proteomics and Metabolomics Research

Deuterated analogs are increasingly integral to proteomics and metabolomics, primarily serving as internal standards in mass spectrometry (MS)-based quantitative analysis. rsc.orgsci-hub.senih.gov The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for variations that can occur during sample preparation and analysis, such as ion suppression or instrument drift. sci-hub.secrimsonpublishers.com This ensures higher accuracy and precision in the quantification of endogenous molecules. crimsonpublishers.com

In proteomics, methods like dynamic stable isotope labeling of amino acids in cell culture (SILAC) have been complemented by the use of heavy water (D₂O). nih.gov D₂O labeling allows for tracing protein turnover kinetics in a way that is compatible with standard cell culture conditions, as deuterium (B1214612) gets incorporated into newly synthesized proteins. nih.gov

For metabolomics, deuterated standards are crucial for both targeted and untargeted approaches. They help in the accurate quantification of small molecule metabolites in complex biological matrices like plasma and urine. sci-hub.semdpi.com A highly sensitive ultra-fast LC-MS/MS bioanalytical method has been developed and validated for the measurement of Rabeprazole (B1678785) in human plasma using ¹³C-d3-Rabeprazole as an internal standard, demonstrating the direct applicability of deuterated Rabeprazole in clinical research. researchgate.netresearchgate.net This method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL, which is sensitive enough for various clinical studies. researchgate.netresearchgate.net

Table 1: Application of Deuterated Standards in Proteomics and Metabolomics

| Research Area | Application of Deuterated Standard | Key Benefit |

|---|---|---|

| Proteomics | Tracing protein turnover kinetics using D₂O labeling. nih.gov | Compatibility with standard cell culture; enables proteome-scale measurements. nih.gov |

| Metabolomics | Use as internal standards for LC-MS or GC-MS analysis. | Overcomes ion suppression, ion variability, and drifting signals. |

| Clinical Bioanalysis | ¹³C-d3-Rabeprazole as an internal standard for Rabeprazole quantification in human plasma. researchgate.netresearchgate.net | High sensitivity and accuracy for pharmacokinetic studies. researchgate.netresearchgate.net |

Application in Targeted Drug Discovery and Development Methodologies

The use of deuterium in drug molecules, a process known as deuteration, is a significant strategy in drug discovery and development. nih.gov By selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, the metabolic stability of a drug can be enhanced. nih.govacs.org This "deuterium switch" can lead to a longer drug half-life, reduced clearance, and potentially a better safety profile due to the decreased formation of reactive or toxic metabolites. wikipedia.orgbioscientia.denih.govnih.govresearchgate.net

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this approach, showing a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govnih.gov This has paved the way for the development of other deuterated drugs. nih.gov Deuterated compounds like Rabeprazole-d3 Sodium Salt are also invaluable tools in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. nih.govscienceopen.com

Table 2: Impact of Deuteration on Drug Properties

| Property | Effect of Deuteration | Implication in Drug Development |

|---|---|---|

| Metabolic Stability | Increased due to stronger C-D bond (Kinetic Isotope Effect). wikipedia.orgbioscientia.de | Longer drug half-life, potentially allowing for lower or less frequent dosing. wikipedia.org |

| Pharmacokinetics (PK) | Altered PK profile, often with reduced clearance. nih.govresearchgate.net | Improved drug exposure and potentially enhanced efficacy. nih.gov |

| Toxicity Profile | May be reduced by altering metabolic pathways away from toxic metabolite formation. nih.govresearchgate.net | Improved drug safety and tolerability. nih.gov |

| Chiral Switching | Can stabilize chiral centers that would otherwise rapidly interconvert in the body. acs.org | Allows for the development of single, more active enantiomers of a racemic drug. acs.org |

Innovation in Synthesis Technologies for Complex Deuterated Molecules

The growing demand for deuterated compounds has spurred innovation in synthesis technologies. doi.orgacs.org Traditional methods often involve multi-step syntheses using deuterated precursors. doi.org However, modern research focuses on more efficient and selective late-stage deuteration methods. acs.org

Recent advancements include:

Photochemical Deuteration : This method uses visible light to induce deuteration, often under mild conditions, allowing for the late-stage modification of complex molecules. rsc.org

Ionic Liquid Catalysis : Ionic liquids have been shown to be effective catalysts for hydrogen-deuterium exchange reactions under mild conditions, avoiding the need for extreme pH or metal catalysts. doi.org

Flow Chemistry : This technology offers a promising alternative for the large-scale synthesis of deuterated molecules, with potential for increased efficiency, better process control, and reduced decomposition of thermally sensitive compounds. ansto.gov.au

Metal-Catalyzed and Enzymatic Synthesis : Methods using metal catalysts like iridium or platinum, as well as enzymatic approaches, continue to be refined for greater selectivity and efficiency in deuterium labeling. ansto.gov.au

These innovative techniques are making complex deuterated molecules like this compound more accessible for research and development. doi.orgrsc.organsto.gov.au

High-Throughput Screening and Automation in Bioanalytical Assays Utilizing Deuterated Standards

High-throughput screening (HTS) is essential in modern drug discovery for rapidly assessing large compound libraries. sciex.com The integration of automated systems with highly sensitive analytical techniques like mass spectrometry has revolutionized this process. sciex.comisotope.com Deuterated internal standards are critical for ensuring the accuracy and reproducibility of these automated, high-throughput bioanalytical assays. acs.orgnih.govacs.org

In a bioequivalence study of dexrabeprazole (B173243), (R)-rabeprazole d3 sodium salt was used as the internal standard for the preparation of calibration standards and quality control samples, highlighting its role in regulated clinical trial sample analysis. scidoc.org

Advanced HTS platforms that utilize deuterated standards include:

Acoustic Ejection Mass Spectrometry (AEMS) : This technology allows for the ultra-fast analysis of samples from microtiter plates (e.g., a 384-well plate in under 10 minutes), with deuterated internal standards used to confirm compound identity and ensure data quality. sciex.com

RapidFire Mass Spectrometry : In these systems, deuterated products are used as internal standards to monitor enzymatic reactions and identify potential inhibitors from large compound libraries. biorxiv.org

Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI-CE-MS) : This technique enables the rapid, serial injection of multiple samples in a single run, with co-migration with a deuterated internal standard used for unambiguous drug identification. acs.orgnih.gov

The use of deuterated standards like this compound in these automated platforms is fundamental to achieving the speed, precision, and reliability required in modern pharmaceutical research.

Q & A

Q. How is Rabeprazole-d3 Sodium Salt synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) using deuterated reagents. Characterization employs nuclear magnetic resonance (NMR) to confirm isotopic purity and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+Na]+ peak at m/z 385.12 ± 0.05) . For reproducibility, document reaction conditions (temperature, solvent purity) and validate deuterium incorporation via isotopic abundance analysis (>98% deuterated) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects. Optimize parameters:

- Column : C18 reverse-phase (e.g., 2.6 µm, 100 Å pore size).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Calibration : Linear range 1–500 ng/mL with R² ≥ 0.995 .

- Validate precision (CV < 15%) and accuracy (85–115%) per FDA guidelines .

Q. Why is this compound preferred as an internal standard in pharmacokinetic studies?

- Methodological Answer : Its structural similarity to non-deuterated Rabeprazole ensures comparable extraction recovery and ionization efficiency, minimizing variability. Deuterium labeling shifts the m/z ratio, avoiding spectral overlap with the analyte . Document co-elution patterns and adjust for isotopic cross-talk if observed .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic stability assays?

- Methodological Answer : Deuterium can alter metabolic pathways by slowing CYP450-mediated oxidation (kinetic isotope effect). Design assays comparing half-life (t₁/₂) of deuterated vs. non-deuterated forms in microsomal incubations. Use ANOVA to assess significance (p < 0.05) and report % metabolic inhibition . Note: Deuterium may reduce clearance rates by 10–30% in vitro .

Q. What strategies resolve discrepancies in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should:

- Test Conditions : pH 1–10 buffers at 37°C.

- Analysis : Monitor degradation via UV-HPLC (λ = 290 nm) and identify byproducts via HRMS.

- Contradiction Handling : If degradation rates conflict, verify buffer composition (e.g., ionic strength effects) and replicate under inert atmospheres (N₂) to exclude oxidation . Use Tukey’s HSD test for pairwise comparisons .

Q. How to optimize experimental design for this compound in multi-matrix pharmacokinetic models?

- Methodological Answer : Apply a crossover design with nested factors (e.g., plasma, liver, kidney). Use mixed-effects models to account for inter-subject variability. Validate recovery rates (>90%) via spike-and-recovery tests in each matrix . For tissue distribution studies, homogenize samples in PBS (pH 7.4) and centrifuge at 14,000×g to remove particulates .

Data Reporting and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ and Hill coefficients. Report 95% confidence intervals and assess goodness-of-fit via Akaike Information Criterion (AIC). For small sample sizes, apply bootstrap resampling (n = 1,000 iterations) .

Q. How to address batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols:

- Purity : ≥99% by HPLC-UV.

- Isotopic Purity : ≥98% deuterium via isotopic ratio mass spectrometry (IRMS).

- Documentation : Track synthesis parameters (catalyst lot, reaction time) in a batch record. Use control charts to monitor variability and reject outliers via Grubbs’ test (α = 0.05) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies using deuterated compounds in animal models?

Q. How to ensure reproducibility of this compound data across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.